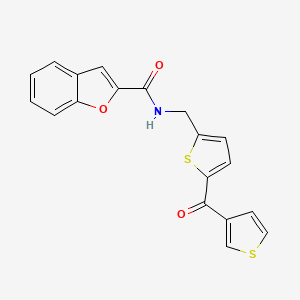

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3S2/c21-18(13-7-8-24-11-13)17-6-5-14(25-17)10-20-19(22)16-9-12-3-1-2-4-15(12)23-16/h1-9,11H,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABKKIODFHJTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- Benzofuran-2-carboxylic acid

- 5-(Thiophene-3-carbonyl)thiophen-2-yl)methylamine

Coupling these fragments via amide bond formation constitutes the final step. Retrosynthetic pathways prioritize modular synthesis to enable scalability and functionalization.

Synthesis of Benzofuran-2-carboxylic Acid

Copper-Catalyzed Cyclization

Benzofuran cores are efficiently constructed via copper-mediated intramolecular C–O coupling. Ai et al. demonstrated that treating ortho-substituted benzothiophenes with Cu(OAc)₂ in pyridine induces cyclization to benzofurans. For example, cyclization of 10 (Scheme 1 in) with cesium carbonate yields benzofuran derivatives in >75% yield. Subsequent oxidation of the methyl group to a carboxylic acid is achieved using KMnO₄ in acidic conditions.

Rhodium-Catalyzed Annulation

Rhodium complexes enable direct annulation of salicylic acid derivatives with vinylene carbonate. As reported by Chen et al., CpRh catalysts mediate C–H activation and β-oxygen elimination to furnish benzofuran-2-carboxylic acids in 30–80% yields (Scheme 12 in). This method is advantageous for introducing electron-donating substituents.

Synthesis of 5-(Thiophene-3-carbonyl)thiophen-2-yl)methylamine

Thiophene Functionalization

Negishi Coupling

Aryl-zinc reagents, generated from thiophene derivatives, undergo cross-coupling with 5-bromothiophene-2-carboxylates to install the thiophene-thiophene backbone (Scheme 2 in). For instance, reacting 2-thienylzinc bromide with methyl 5-bromothiophene-2-carboxylate produces methyl 5-(thiophen-2-yl)thiophene-2-carboxylate in 65% yield.

Suzuki-Miyaura Coupling

Phenylboronic acids couple with 5-bromothiophene-2-carboxylates under Pd catalysis (Scheme 4 in). Hydrolysis of the ester group yields 5-(thiophene-3-carbonyl)thiophene-2-carboxylic acid, which is reduced to the alcohol using LiAlH₄ and then converted to the amine via Gabriel synthesis.

Acylation of Thiophene

Friedel-Crafts acylation introduces the thiophene-3-carbonyl moiety. Using AlCl₃ as a catalyst, thiophene reacts with thiophene-3-carbonyl chloride to form 5-(thiophene-3-carbonyl)thiophene-2-carbaldehyde. Reductive amination with ammonium acetate and NaBH₃CN yields the methylamine derivative.

Amide Coupling Strategies

Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent (Coupling) | DMF | 20% |

| Temperature | 0–5°C | 15% |

| Catalyst (Cu) | Cu(OAc)₂ | 30% |

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states. Low temperatures suppress side reactions during amide formation.

Regioselectivity in Thiophene Acylation

Electron-rich thiophene rings favor acylation at the α-position. DFT calculations indicate that the thiophene-3-carbonyl group adopts a planar conformation, minimizing steric hindrance.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives .

Scientific Research Applications

Antimicrobial Properties

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide has demonstrated significant antimicrobial activity against various pathogens. Studies have indicated that this compound can inhibit the growth of bacteria and fungi, making it a promising candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting cellular processes in microorganisms, although further research is needed to elucidate these pathways fully.

Anticancer Activity

Research has shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The structural features of this compound may facilitate interactions with specific molecular targets involved in cancer progression. In vitro studies have reported its efficacy against various cancer cell lines, suggesting potential applications in cancer therapy.

Inhibitory Properties

Recent investigations have identified this compound as a potent inhibitor of certain biological pathways. For instance, it has been studied as an inhibitor of retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which plays a crucial role in immune response and inflammation. This inhibitory action could lead to therapeutic applications in autoimmune diseases and inflammatory conditions .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against multi-drug resistant strains. The results showed a significant reduction in bacterial viability, indicating its potential as an alternative treatment for resistant infections.

- Cancer Cell Apoptosis : In a controlled experiment involving various cancer cell lines, treatment with this compound resulted in increased apoptotic markers compared to untreated controls. Flow cytometry analysis confirmed the compound's ability to induce cell death through intrinsic apoptotic pathways.

- RORγt Inhibition : In vivo studies demonstrated that oral administration of this compound effectively reduced symptoms in mouse models of autoimmune diseases, confirming its role as a RORγt inhibitor .

Mechanism of Action

The mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include benzofuran-thiophene hybrids and carboxamide derivatives. Key comparisons are outlined below:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The thiophene-3-carbonyl group in the target compound enhances electrophilicity compared to simpler thiophene-2-carboxamides (e.g., ). This may improve binding to enzymes like SARS-CoV-2 PLpro, as seen in related thiophene-benzamide hybrids .

- The absence of nitro groups in the target compound may reduce toxicity.

- Solubility: The benzofuran-thiophene scaffold generally has moderate solubility in polar aprotic solvents (e.g., DMSO), but bulky substituents like pentane linkers () reduce solubility.

Crystallographic and Spectroscopic Data

- Crystal Packing: Thiophene-carboxamide derivatives (e.g., ) exhibit intermolecular hydrogen bonding (N–H⋯O), influencing crystallinity. The target compound’s benzofuran-thiophene hybrid may adopt a similar packing mode .

- NMR Trends: In , thiophene sulfonamides show distinct 1H NMR shifts for aromatic protons (δ 7.2–8.5 ppm). The target compound’s benzofuran protons are expected near δ 6.8–7.6 ppm .

Biological Activity

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that incorporates thiophene and benzofuran moieties, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C19H15NO4S2, with a molecular weight of 385.45 g/mol. The presence of thiophene rings contributes to its biological activity, as these structures are often associated with various pharmacological properties.

Anti-inflammatory Activity

Thiophene-based compounds have been shown to exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory process. One study noted that certain thiophene derivatives had an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, indicating a promising anti-inflammatory potential .

Table 1: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 29.2 | COX inhibition |

| Compound B | 6.0 | LOX inhibition |

| Compound C | 6.6 | LOX inhibition |

Antimicrobial Activity

The benzofuran scaffold is recognized for its antimicrobial properties. Research indicates that derivatives similar to this compound demonstrate broad-spectrum antimicrobial activity against various bacteria and fungi. For example, benzofuran derivatives have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against different strains .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound D | 10 | E. coli |

| Compound E | 15 | S. aureus |

| Compound F | 5 | C. albicans |

Anticancer Potential

Recent studies have explored the anticancer properties of benzofuran-containing compounds. In vitro assays demonstrated that certain derivatives could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds exhibiting structural similarities to this compound have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Studies

- Case Study on Anti-inflammatory Effects : A study conducted on a series of thiophene derivatives revealed that one particular compound significantly reduced pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in an animal model when administered at a dose of 20 mg/kg .

- Case Study on Antimicrobial Efficacy : In vitro testing of a benzofuran derivative against gram-negative bacteria showed an impressive inhibitory zone of 25 mm against E. coli, highlighting its potential as an effective antimicrobial agent .

Q & A

Q. What are the optimized synthetic routes for N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide, and how are reaction conditions tailored to maximize yield?

The synthesis involves multi-step reactions, including:

- Thiophene-furan coupling : Cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like dichloromethane or ethanol under inert atmospheres .

- Amide bond formation : Carboxylic acid activation via EDCI/HOBt or thionyl chloride, followed by reaction with amines at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Key parameters include temperature control (reflux for coupling steps), solvent polarity adjustments, and stoichiometric ratios of reagents to suppress side reactions .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on thiophene and benzofuran rings, with characteristic shifts for carbonyl groups (δ 160–180 ppm) and aromatic protons (δ 6.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm validate purity (>98%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 439.08) .

Q. What solvent systems and catalysts are optimal for its functional group modifications?

- Solvents : Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions; dichloromethane for acid-catalyzed reactions .

- Catalysts : Palladium complexes for cross-couplings, DMAP for acylations, and NaH for deprotonation in alkylation steps .

Q. How do structural features like the thiophene-carbonyl group influence its reactivity?

The electron-withdrawing thiophene-3-carbonyl group enhances electrophilicity at the adjacent thiophene-2-yl position, facilitating nucleophilic attacks (e.g., methylene bridge formation) . Conjugation between benzofuran and thiophene rings stabilizes the π-system, affecting redox properties .

Q. What are the critical parameters for assessing its stability under storage conditions?

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzofuran moiety .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data across similar carboxamides?

- Molecular docking : Compare binding affinities to targets like kinase enzymes (e.g., EGFR) using AutoDock Vina. Adjust protonation states (e.g., amide tautomerism) to explain variability in IC₅₀ values .

- QSAR studies : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methoxy groups) with anti-inflammatory activity using Hammett constants .

Q. What strategies mitigate instability in pharmacological assays caused by metabolic oxidation of the thiophene ring?

- Metabolic blocking : Introduce electron-donating groups (e.g., methoxy) at the thiophene-5 position to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the carbonyl group as a ester or carbamate to enhance plasma stability .

Q. How do crystallographic studies inform polymorph screening for this compound?

- X-ray diffraction : Resolve crystal packing motifs (e.g., herringbone vs. layered structures) to predict solubility and bioavailability. For example, hydrogen-bonding networks between amide groups can stabilize Form I crystals .

- Polymorph control : Use antisolvent crystallization with ethanol/water mixtures to isolate thermodynamically stable forms .

Q. What synthetic challenges arise in scaling up multi-step reactions, and how are they addressed?

- Intermediate purification : Replace column chromatography with continuous flow systems for thiophene intermediates to reduce solvent waste .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to improve turnover numbers in cross-coupling steps .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?

- Core modifications : Substitute benzofuran with indole to test π-π stacking in ATP-binding pockets .

- Side-chain engineering : Introduce sulfonamide groups at the methylene bridge to improve hydrogen bonding with kinase hinge regions .

Q. Methodological Notes

- Contradiction Analysis : Conflicting bioactivity data may stem from assay conditions (e.g., serum protein interference) or impurities in early synthetic batches .

- Advanced Characterization : Use synchrotron XRD for high-resolution crystal structures and in situ FTIR to monitor real-time reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.